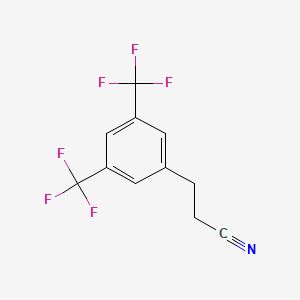

3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile

Description

IUPAC Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its structural composition as a propionitrile derivative bearing a substituted phenyl group. The molecular formula is C₁₁H₇F₆N, with a molecular weight of 267.17 grams per mole. The Chemical Abstracts Service registry number is 663884-63-7, providing unambiguous identification in chemical databases.

The simplified molecular-input line-entry system representation is N#CCCC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1, which systematically describes the connectivity pattern of the molecule. This notation clearly delineates the nitrile functional group (N#C) connected to a three-carbon aliphatic chain, with the terminal carbon bonded to a benzene ring substituted with two trifluoromethyl groups at the meta positions (3 and 5 positions relative to the propyl chain attachment point).

The compound belongs to the chemical classification of aromatic nitriles and fluorinated organic compounds. The European Community number is not universally assigned for this specific compound, indicating its specialized nature in chemical commerce. The molecular formula analysis reveals a carbon-to-fluorine ratio of 11:6, demonstrating the substantial fluorine content that significantly influences the compound's physicochemical properties.

Molecular Geometry and Conformational Studies

The molecular geometry of this compound exhibits distinct structural regions with different conformational preferences. The aromatic benzene ring maintains its characteristic planar geometry with carbon-carbon bond angles of approximately 120 degrees, consistent with sp² hybridization. The trifluoromethyl substituents at the 3 and 5 positions create a symmetrical electronic environment around the aromatic system.

The aliphatic propyl chain connecting the phenyl group to the nitrile functionality displays conformational flexibility. The predicted boiling point of 235.5 ± 35.0 degrees Celsius suggests moderate intermolecular interactions, while the calculated density of 1.341 ± 0.06 grams per cubic centimeter indicates compact molecular packing. These physical properties reflect the influence of the trifluoromethyl groups on the overall molecular architecture and intermolecular forces.

Conformational analysis reveals that the trifluoromethyl groups can adopt various rotational orientations relative to the benzene ring plane. The carbon-trifluoromethyl bond exhibits restricted rotation due to partial double-bond character arising from hyperconjugation effects. The linear nitrile group maintains its characteristic geometry with a carbon-nitrogen triple bond length of approximately 1.17 angstroms and a bond angle of 180 degrees.

The overall molecular shape is elongated, with the linear nitrile group extending from one end and the substituted aromatic ring at the other. This extended conformation contributes to the compound's distinct physical and chemical properties, particularly its interaction with other molecules and its behavior in various chemical environments.

Electronic Structure and Hybridization Patterns

The electronic structure of this compound is dominated by the strong electron-withdrawing effects of the trifluoromethyl substituents and the nitrile functional group. The benzene ring carbons exhibit sp² hybridization with delocalized π-electron systems, while the trifluoromethyl groups significantly deplete electron density from the aromatic system through both inductive and mesomeric effects.

The nitrile carbon demonstrates sp hybridization, forming a linear geometry with the nitrogen atom. The carbon-nitrogen triple bond consists of one sigma bond and two pi bonds, with the nitrogen atom contributing a lone pair of electrons. This electronic configuration makes the nitrile group both an electron-withdrawing substituent and a potential coordination site for metal centers or hydrogen bonding interactions.

Infrared spectroscopic studies of related aromatic nitriles demonstrate that electron-withdrawing substituents significantly influence the carbon-nitrogen stretching frequency. For aromatic nitriles in aqueous solution, the carbon-nitrogen stretching vibration typically appears around 2230-2240 wavenumbers, with electron-withdrawing groups causing blue shifts in this frequency. The presence of two trifluoromethyl groups in the meta positions is expected to increase this stretching frequency due to reduced electron density at the nitrile carbon.

The trifluoromethyl groups exhibit sp³ hybridization at the carbon center, with carbon-fluorine bonds displaying significant ionic character due to the high electronegativity of fluorine. This creates substantial partial positive charge on the trifluoromethyl carbons and corresponding electron withdrawal from the aromatic system. The electronic effects propagate through the benzene ring, influencing the reactivity and properties of the entire molecule.

Table 1: Electronic Structure Parameters

| Structural Feature | Hybridization | Bond Type | Electronic Effect |

|---|---|---|---|

| Aromatic Ring Carbons | sp² | Carbon-Carbon π-bonds | π-electron delocalization |

| Nitrile Carbon | sp | Carbon-Nitrogen triple bond | Strong electron withdrawal |

| Trifluoromethyl Carbon | sp³ | Carbon-Fluorine single bonds | Inductive electron withdrawal |

| Aliphatic Chain Carbons | sp³ | Carbon-Carbon single bonds | σ-electron framework |

Comparative Analysis with Related Aromatic Nitriles

Comparative structural analysis with related aromatic nitriles reveals distinctive features of this compound. The closely related compound 3,5-bis(trifluoromethyl)phenylacetonitrile shares the same aromatic substitution pattern but differs in the aliphatic chain length, having only one methylene group between the aromatic ring and nitrile group. This structural difference significantly affects molecular flexibility and intermolecular interactions.

The acetonitrile derivative exhibits a molecular formula of C₁₀H₅F₆N with a molecular weight of 253.14 grams per mole, demonstrating the impact of the additional methylene group in the propionitrile structure. The density of the acetonitrile compound is 1.42 grams per milliliter at 25 degrees Celsius, slightly higher than the predicted density of the propionitrile derivative. This difference reflects the more compact structure of the acetonitrile compound.

Refractive index measurements provide insight into the optical properties and molecular polarizability. The acetonitrile derivative shows a refractive index of 1.4234, indicating significant light-bending capacity due to the high fluorine content. Storage temperature requirements differ between the compounds, with the acetonitrile derivative requiring storage at 2-8 degrees Celsius, while specific storage conditions for the propionitrile compound are not definitively established.

Structural studies of aromatic nitriles demonstrate that the condensation reactivity with aminothiols varies significantly based on electronic substituents. Electron-withdrawing groups such as trifluoromethyl substituents enhance the electrophilic character of the nitrile carbon, increasing reactivity toward nucleophilic attack. The meta-positioning of the trifluoromethyl groups in both compounds creates similar electronic environments, but the extended aliphatic chain in the propionitrile derivative may influence accessibility and steric considerations in chemical reactions.

Table 2: Comparative Analysis of Related Aromatic Nitriles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Density (g/mL) |

|---|---|---|---|---|

| This compound | C₁₁H₇F₆N | 267.17 | Three carbons | 1.341 (predicted) |

| 3,5-Bis(trifluoromethyl)phenylacetonitrile | C₁₀H₅F₆N | 253.14 | Two carbons | 1.42 (measured) |

| 4-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | Direct attachment | Not specified |

Properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBLPLBXXGQMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution, resulting in the formation of the desired nitrile compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the nitrile group to an amine.

Substitution: The aromatic ring of the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: 3-(3,5-Bis-trifluoromethyl-phenyl)propionic acid.

Reduction: 3-(3,5-Bis-trifluoromethyl-phenyl)propylamine.

Substitution: 3-(3,5-Bis-trifluoromethyl-4-nitrophenyl)-propionitrile.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H12F6N

- CAS Number : 663884-63-7

- Key Features :

- Presence of two trifluoromethyl groups enhances lipophilicity.

- The nitrile functional group contributes to its reactivity.

Medicinal Chemistry

The compound is explored for its potential in drug design due to the following properties:

- Enhanced Metabolic Stability : The trifluoromethyl groups improve the metabolic stability of drugs, making them more effective in therapeutic applications.

- Biological Activity : Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities, including enzyme inhibition and receptor modulation .

Case Studies :

- A study highlighted the anti-cancer effects of related compounds featuring trifluoromethyl substitutions, suggesting a potential pathway for developing new cancer therapies .

Agrochemicals

The unique properties of this compound make it suitable for use in agrochemical formulations:

- Pesticide Development : Its lipophilicity and stability can enhance the efficacy of pesticide formulations, improving their performance against pests while reducing environmental impact.

Material Science

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials:

- Polymers and Coatings : The compound's chemical resistance and thermal stability make it valuable in developing advanced materials such as coatings that withstand harsh environments .

Mechanism of Action

The mechanism by which 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows the compound to interact with intracellular targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Trifluoromethyl-Substituted Propionitriles

a. 3-(2,3,4,6-Tetra-O-acetyl-β-D-glucosyl)propionitrile

- Structure : Features a β-D-glucosyl group (acetylated at 2,3,4,6-positions) attached to propionitrile.

- Synthesis : Prepared via B₁₂-catalyzed coupling reactions in acetonitrile, using silyl bromide intermediates .

- Key Differences :

b. 3-(2,3,5-Tri-O-acetyl-α-D-ribofuranosyl)propionitrile

Functional Analogues: Trifluoromethyl-Substituted Aromatics

a. 3,5-Bis(trifluoromethyl)phenol (CAS Not Provided)

- Structure: Phenol ring with -CF₃ groups at 3,5-positions.

- Properties :

- Applications : Used as a building block in agrochemicals, contrasting with the pharmaceutical focus of 3-(3,5-bis(CF₃)phenyl)propionitrile .

b. (E)-3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile

Research Findings and Key Insights

- Synthetic Challenges : The target compound’s -CF₃ groups require specialized fluorination techniques, unlike the acetylated sugars in glucosylpropionitriles, which rely on enzymatic or acid-catalyzed reactions .

- Spectroscopic Differentiation: IR spectroscopy can distinguish nitrile-containing compounds (e.g., 2240 cm⁻¹ for -CN) from phenolic -OH (3690 cm⁻¹) or acetylated sugars (C=O stretches ~1740 cm⁻¹) .

- Thermodynamic Stability: The -CF₃ groups in 3-(3,5-bis(CF₃)phenyl)propionitrile confer higher thermal and oxidative stability compared to hydrolytically sensitive analogues like acetylated ribofuranosylpropionitrile .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions, such as Kumada or Suzuki-Miyaura cross-coupling, to introduce trifluoromethyl groups to the phenyl ring. The nitrile group can be introduced via nucleophilic substitution using cyanide sources (e.g., KCN or CuCN) on a halogenated precursor. Optimizing reaction conditions (e.g., temperature control at 60–80°C, inert atmosphere) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹⁹F NMR : To confirm the presence and position of trifluoromethyl groups (δ ≈ -60 to -65 ppm).

- ¹H/¹³C NMR : To verify aromatic protons (δ ~7.5–8.5 ppm) and nitrile carbon (δ ~115–120 ppm).

- FT-IR : Look for the C≡N stretch at ~2240 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching the formula. KBr pellet preparation for IR (as in ) ensures minimal solvent interference .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Waste Disposal : Segregate waste and consult certified agencies for cyanide-containing compounds. Neutralize residues with alkaline hypochlorite before disposal .

Advanced Research Questions

Q. How do electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The strong electron-withdrawing nature of -CF₃ groups deactivates the aromatic ring, reducing electrophilic substitution reactivity. For nucleophilic attacks (e.g., Grignard additions), the nitrile group’s electrophilic carbon may react preferentially. Computational studies (DFT calculations) can predict reactive sites, while experimental kinetic assays under varying pH and solvent polarities (e.g., DMSO vs. THF) validate these trends .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., high temperature, UV light)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to monitor decomposition points (typically >200°C for similar nitriles).

- Photostability : Expose to UV light (λ = 254 nm) and track degradation via HPLC at timed intervals.

- Hydrolytic Stability : Test in aqueous buffers (pH 1–13) at 40°C; quantify residual compound via LC-MS. Stabilizers like BHT (0.1% w/w) may prevent radical degradation .

Q. How should contradictory data on the compound’s solubility or spectroscopic properties be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects.

- Purity Assessment : Validate via HPLC (≥95% purity) and elemental analysis.

- Solvent Screening : Test solubility in DMSO, DMF, and acetonitrile using nephelometry.

- Interlab Comparisons : Share samples with independent labs to replicate NMR/IR results under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent). Reference standards (e.g., ) ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.